molecular formula C16H15ClO2 B3023751 4'-Chloro-3-(2-methoxyphenyl)propiophenone CAS No. 898769-91-0

4'-Chloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B3023751
CAS No.: 898769-91-0
M. Wt: 274.74 g/mol
InChI Key: CFGAGHQVJGQOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO2 It is a derivative of propiophenone, characterized by the presence of a chloro group at the 4’ position and a methoxy group at the 2 position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 4’-Chloro-3-(2-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 4’-Chloro-3-(2-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4’-Chloro-3-(2-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the chloro and methoxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4’-Chloro-3-(2-hydroxyphenyl)propiophenone
  • 4’-Chloro-3-(2-ethoxyphenyl)propiophenone
  • 4’-Chloro-3-(2-methylphenyl)propiophenone

Comparison: 4’-Chloro-3-(2-methoxyphenyl)propiophenone is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different pharmacokinetic properties and binding affinities, making it a valuable molecule for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAGHQVJGQOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644175
Record name 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-91-0
Record name 1-Propanone, 1-(4-chlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3-(2-methoxyphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3-(2-methoxyphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
4'-Chloro-3-(2-methoxyphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
4'-Chloro-3-(2-methoxyphenyl)propiophenone
Reactant of Route 5
4'-Chloro-3-(2-methoxyphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
4'-Chloro-3-(2-methoxyphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.